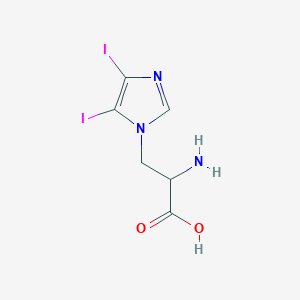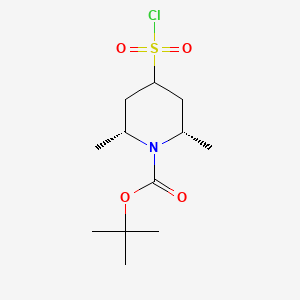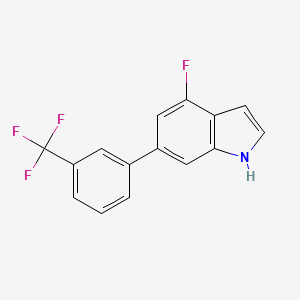
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is a unique compound that features an imidazole ring substituted with two iodine atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of iodine atoms in the imidazole ring can impart unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid typically involves the iodination of an imidazole precursor followed by the introduction of the amino and propanoic acid groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the imidazole ring. The reaction conditions often require a controlled temperature and pH to ensure selective iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the iodine atoms, potentially leading to deiodinated products.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Imines or other oxidized derivatives.
Reduction: Deiodinated imidazole derivatives.
Substitution: Imidazole derivatives with various functional groups replacing the iodine atoms.
Aplicaciones Científicas De Investigación
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can facilitate its binding to certain enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-Amino-3-(4-iodo-1H-imidazol-1-yl)propanoic acid
- 2-Amino-3-(5-iodo-1H-imidazol-1-yl)propanoic acid
- 2-Amino-3-(1H-imidazol-1-yl)propanoic acid
Comparison: Compared to its analogs, 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid is unique due to the presence of two iodine atoms, which can significantly influence its chemical reactivity and biological activity. The diiodo substitution pattern can enhance the compound’s potential as a radiopharmaceutical and its ability to interact with specific biological targets.
Propiedades
Fórmula molecular |
C6H7I2N3O2 |
|---|---|
Peso molecular |
406.95 g/mol |
Nombre IUPAC |
2-amino-3-(4,5-diiodoimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H7I2N3O2/c7-4-5(8)11(2-10-4)1-3(9)6(12)13/h2-3H,1,9H2,(H,12,13) |
Clave InChI |
NAICLQUYOFHFBY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1CC(C(=O)O)N)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)




![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)





